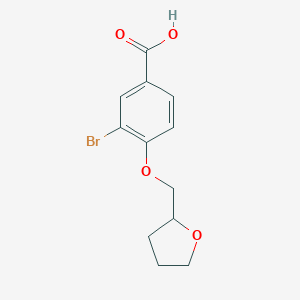
3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID: is an organic compound with the molecular formula C12H13BrO4. It is a derivative of benzoic acid, where the bromine atom is substituted at the third position and an oxolan-2-ylmethoxy group is attached at the fourth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzoic acid, undergoes bromination to introduce the bromine atom at the third position.
Etherification: The hydroxyl group at the fourth position is then etherified with oxolan-2-ylmethanol under acidic or basic conditions to form the oxolan-2-ylmethoxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzoic acids.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID involves its interaction with specific molecular targets. The bromine atom and the oxolan-2-ylmethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methoxybenzoic acid
- 3-Bromo-4-hydroxybenzoic acid
- 3-Bromo-4-ethoxybenzoic acid
Uniqueness
3-BROMO-4-(TETRAHYDRO-2-FURANYLMETHOXY)-BENZOIC ACID is unique due to the presence of the oxolan-2-ylmethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBDIDLNRBELL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Phenylethoxy)benzoyl]pyrrolidine](/img/structure/B495764.png)
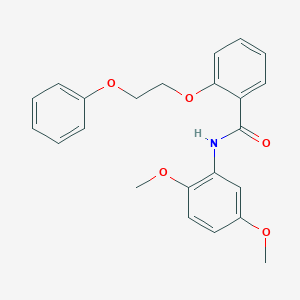
![1-[3-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B495766.png)
![2-[(3-Chloro-4-methoxyphenyl)carbamoyl]benzoic acid](/img/structure/B495769.png)
![5-bromo-N-[4-(3-methylbutoxy)phenyl]furan-2-carboxamide](/img/structure/B495771.png)
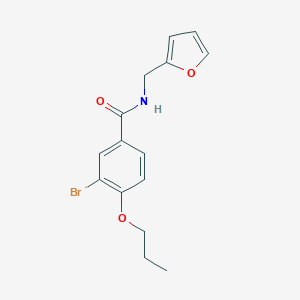
![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)
![2-(2-phenoxyethoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495775.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)
![2-butoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B495778.png)
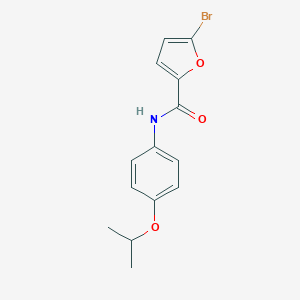
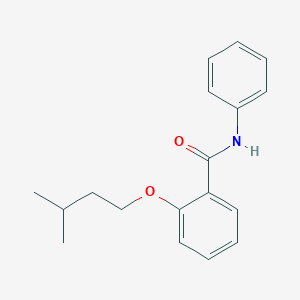
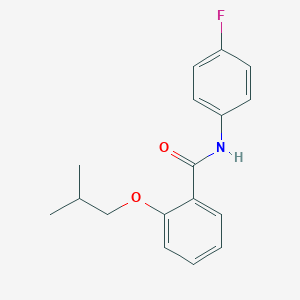
![2-[(2-isobutoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495787.png)
